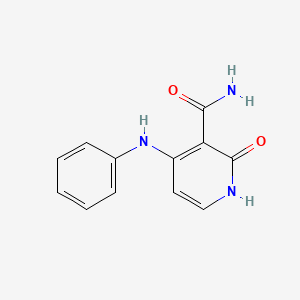

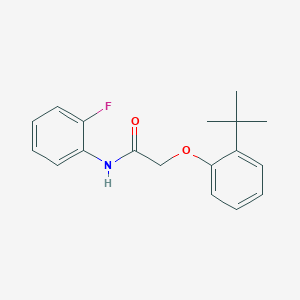

![molecular formula C15H24N4O3 B5545094 1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)

1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related oxadiazole derivatives often involves condensation reactions that lead to the formation of 1,2,4-oxadiazole rings. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid, demonstrating the typical pathway for constructing oxadiazole cores found in similar compounds (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of oxadiazole derivatives, such as the mentioned compound, often reveals a crystalline structure that is stabilized by various intermolecular interactions. X-ray diffraction studies play a crucial role in confirming these structures, as seen in the case of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which crystallized in the monoclinic system, showcasing the typical crystalline features of oxadiazole compounds (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole derivatives can vary widely but often include hydroxylation and carbonyl reduction, as observed in the metabolism studies of related compounds. The presence of the oxadiazole ring influences the resonance stabilization and chemical reactivity of these molecules (Yoo et al., 2008).

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Research on compounds with structural similarities to "1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide" includes studies on their metabolism. For instance, the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor was investigated using rat liver microsomes, identifying major metabolic reactions such as hydroxylation and carbonyl reduction, and elucidating the structure of metabolites through mass spectral analysis and synthetic references (Yoo et al., 2008).

Material Science and Polymer Research

The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were explored for antitumor activity. This study demonstrates the potential of 1,2,4-oxadiazole derivatives in developing new materials with significant biological activities (Maftei et al., 2013).

Synthetic Chemistry Applications

The synthesis of new polyamides derived from 1,4‐bis(4‐aminophenoxy)‐2,5‐di‐tert‐butylbenzene and aromatic dicarboxylic acids showcases the application of tert-butyl and oxadiazole derivatives in creating high-performance materials with desirable properties such as solubility in polar and less polar solvents, and high thermal stability, making them suitable for various industrial applications (Liaw & Liaw, 1998).

Eigenschaften

IUPAC Name |

1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-10-16-12(17-22-10)6-7-18(5)14(21)11-8-13(20)19(9-11)15(2,3)4/h11H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUUDXKVFRHDMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CCN(C)C(=O)C2CC(=O)N(C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

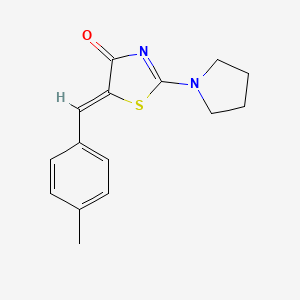

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)

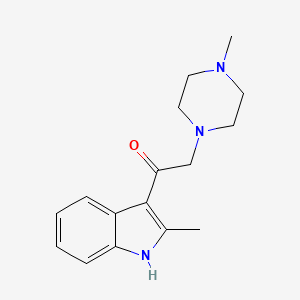

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)

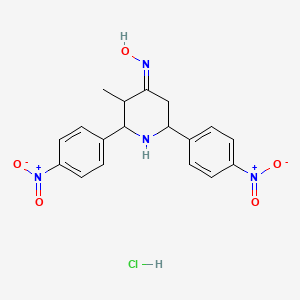

![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)

![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)

![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)